Cas no 898350-16-8 (N-(2-cyanophenyl)-N'-(pyridin-4-yl)methylethanediamide)

N-(2-シアノフェニル)-N'-(ピリジン-4-イル)メチルエタンジアミドは、高度に特異的な分子構造を有する有機化合物です。シアノ基とピリジン環を併せ持つことで、優れた配位能力と反応性を示します。特に金属イオンとのキレート形成能に優れており、触媒や錯体化学の分野での応用が期待されます。また、π共役系を拡張した剛直な骨格構造により、熱安定性と電子特性が向上しています。医薬品中間体や機能性材料の合成前駆体としての利用可能性も研究されています。分子内の極性基が溶解性と結晶性のバランスを良く保っており、精製プロセスに有利な特性を有しています。

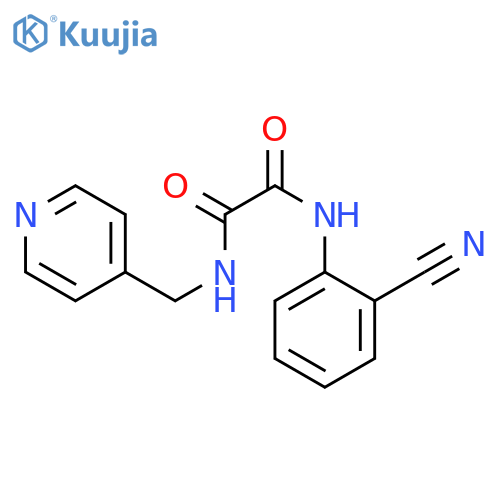

898350-16-8 structure

商品名:N-(2-cyanophenyl)-N'-(pyridin-4-yl)methylethanediamide

CAS番号:898350-16-8

MF:C15H12N4O2

メガワット:280.28138256073

CID:5480989

N-(2-cyanophenyl)-N'-(pyridin-4-yl)methylethanediamide 化学的及び物理的性質

名前と識別子

-

- N'-(2-cyanophenyl)-N-(pyridin-4-ylmethyl)oxamide

- N-(2-cyanophenyl)-N'-(pyridin-4-yl)methylethanediamide

-

- インチ: 1S/C15H12N4O2/c16-9-12-3-1-2-4-13(12)19-15(21)14(20)18-10-11-5-7-17-8-6-11/h1-8H,10H2,(H,18,20)(H,19,21)

- InChIKey: HBBOSEKLUWRZFF-UHFFFAOYSA-N

- ほほえんだ: C(NCC1C=CN=CC=1)(=O)C(NC1=CC=CC=C1C#N)=O

N-(2-cyanophenyl)-N'-(pyridin-4-yl)methylethanediamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2616-0348-20mg |

N-(2-cyanophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide |

898350-16-8 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2616-0348-10μmol |

N-(2-cyanophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide |

898350-16-8 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2616-0348-25mg |

N-(2-cyanophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide |

898350-16-8 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2616-0348-1mg |

N-(2-cyanophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide |

898350-16-8 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2616-0348-3mg |

N-(2-cyanophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide |

898350-16-8 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2616-0348-50mg |

N-(2-cyanophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide |

898350-16-8 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2616-0348-20μmol |

N-(2-cyanophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide |

898350-16-8 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2616-0348-15mg |

N-(2-cyanophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide |

898350-16-8 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2616-0348-10mg |

N-(2-cyanophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide |

898350-16-8 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2616-0348-100mg |

N-(2-cyanophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide |

898350-16-8 | 90%+ | 100mg |

$248.0 | 2023-05-16 |

N-(2-cyanophenyl)-N'-(pyridin-4-yl)methylethanediamide 関連文献

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

898350-16-8 (N-(2-cyanophenyl)-N'-(pyridin-4-yl)methylethanediamide) 関連製品

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 57707-64-9(2-azidoacetonitrile)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量